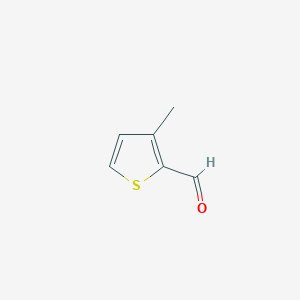

3-Methyl-2-thiophenecarboxaldehyde

Description

Propriétés

IUPAC Name |

3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKBHXYEKVKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207070 | |

| Record name | 3-Methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-16-2 | |

| Record name | 3-Methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5834-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHC9WE8PS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Considerations

The reaction begins with the formation of the Vilsmeier reagent, a complex of DMF and POCl₃, which acts as an electrophilic formylating agent. When applied to 3-methylthiophene, the methyl group at the 3-position (β-position) directs electrophilic attack to the adjacent α-positions (2- or 5-). Theoretical regioselectivity favors the 2-position due to steric and electronic effects, yielding 3-methyl-2-thiophenecarboxaldehyde.

However, the US2853493A patent primarily exemplifies formylation at the 5-position for 2-methylthiophene, producing 5-methyl-2-thiophenecarboxaldehyde with a yield of 93.1%. Adapting this method for 3-methylthiophene requires careful optimization, as competing isomerization or over-reaction may occur.

Experimental Protocol and Conditions

A representative procedure involves:

-

Mixing 3-methylthiophene (1 mole), DMF (2 moles), and POCl₃ (1 mole) at 0–5°C.

-

Stirring the mixture at 20°C for 20 hours.

-

Quenching with ice-water and extracting with ether.

-

Purifying the aldehyde via sodium bisulfite adduct formation and vacuum distillation.

Key Parameters:

-

Temperature: 0–20°C (prevents side reactions).

-

Solvent: Excess DMF acts as both reactant and solvent.

Challenges:

-

Regioselectivity control for 3-methylthiophene.

-

Competing formylation at the 5-position.

Bromination-Grignard Method via 3-Methyl-2-Bromothiophene

The Chinese patent CN102993163A outlines a two-step synthesis starting from 3-methylthiophene, involving bromination followed by a Grignard reaction with DMF. This method achieves 92.7% yield with high regioselectivity.

Step 1: Bromination of 3-Methylthiophene

3-Methylthiophene undergoes electrophilic bromination using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) to produce 3-methyl-2-bromothiophene .

Reaction Conditions:

Step 2: Grignard Reaction with DMF

The brominated intermediate reacts with magnesium to form a Grignard reagent, which is then quenched with DMF to introduce the aldehyde group.

Procedure:

-

Prepare Grignard reagent from 3-methyl-2-bromothiophene (1 mole) and magnesium (1.05 moles) in tetrahydrofuran (THF).

-

Add DMF (2 moles) at 5°C, then warm to 20–30°C for 4 hours.

-

Hydrolyze with water, extract with toluene, and purify via vacuum distillation.

Key Advantages:

-

High regioselectivity ensured by bromine’s directing effect.

-

Scalable with minimal byproducts.

Comparative Analysis of Synthetic Methods

Critical Observations:

-

The Vilsmeier-Haack method is theoretically simpler but requires precise control to avoid isomerization.

-

The bromination-Grignard approach offers superior regioselectivity and yield, albeit with additional steps.

| Property | Value |

|---|---|

| Boiling Point | 78–80°C (15 mmHg) |

| Density | 1.17 g/mL at 25°C |

| Refractive Index | |

| Solubility | Insoluble in water |

| Storage | Air-sensitive, below 30°C |

Industrial Applications and Derivatives

The compound’s aldehyde group enables condensation reactions for synthesizing:

Applications De Recherche Scientifique

Organic Synthesis

3-Methyl-2-thiophenecarboxaldehyde is primarily utilized as an intermediate in organic synthesis. It serves as a building block for various complex molecules, particularly in the synthesis of thiophene derivatives.

Key Synthesis Applications

- Synthesis of Thiophene Derivatives : It is used in the production of 2,3-dimethyl-5-(2,6,10-trimethylundecyl)thiophene, which is significant for its applications in materials science and organic electronics .

- Formation of Thiols : The compound has been investigated for its ability to generate thiols from cysteine-aldehyde conjugates through bioconversion processes involving baker’s yeast. This application highlights its potential in biochemistry and metabolic engineering .

Bioconversion Processes

Recent studies have focused on the bioconversion capacity of baker's yeast using this compound. This process is particularly relevant for:

- Generating Thiols : The conversion of cysteine to thiols via aldehyde intermediates showcases the compound's role in metabolic pathways and its utility in producing sulfur-containing compounds that are vital in various biochemical processes .

Pharmaceutical Applications

While specific pharmaceutical applications are still under research, the structural features of this compound suggest potential uses in drug development:

- Drug Design : Its unique thiophene structure may be explored for developing new therapeutic agents, particularly those targeting metabolic pathways where thiols play a crucial role.

Fragrance Industry

Though not commonly used for fragrance applications, the compound has been noted for its olfactory properties. Its recommendation against use in fragrances highlights the need for further investigation into its sensory characteristics and potential safe applications within cosmetic formulations .

Data Table: Summary of Applications

Case Study 1: Bioconversion Using Baker's Yeast

In a study investigating the versatile bioconversion capacity of baker's yeast, researchers demonstrated that this compound could effectively facilitate the generation of thiols from cysteine-aldehyde conjugates. This process underscores the compound's significance in metabolic engineering and its potential application in producing valuable biochemical products.

Case Study 2: Synthesis of Thiophene Derivatives

A synthetic route involving this compound was developed to create complex thiophene derivatives used in organic electronics. The study highlighted the efficiency of this compound as a precursor, paving the way for advancements in material science.

Mécanisme D'action

The mechanism of action of 3-methyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 3-methyl-2-thiophenecarboxaldehyde with its positional isomers and analogs:

Key Observations :

- Boiling Points : Methyl substitution increases boiling points (e.g., 3-methyl vs. unsubstituted 2-thiophenecarboxaldehyde) due to enhanced van der Waals interactions .

- Aroma Differences: Positional isomers exhibit distinct aroma profiles. For example, this compound contributes chocolate notes, while 5-methyl-2-thiophenecarboxaldehyde is associated with sweet/cherry aromas .

Analytical Differentiation

In gas chromatography (GC), this compound is distinguishable from other thiophene aldehydes by retention time and sulfur-specific detection (SCD). For example:

- In tobacco smoke analysis, it elutes later than 2-thiophenecarboxaldehyde due to increased hydrophobicity from the methyl group .

- Its unique mass spectrum (e.g., m/z 126 for molecular ion) aids identification in complex matrices like bacterial volatiles .

Research Findings and Industrial Relevance

- Food Industry : this compound’s chocolate aroma enhances premium seafood products, whereas 5-methyl-2-thiophenecarboxaldehyde is used in synthetic flavorings .

- Environmental Monitoring : Its role in Hg²⁺ probes offers advantages over atomic absorption spectroscopy, providing real-time, low-cost detection in water .

- Pharmaceuticals: Genotoxicity data (CAS 5834-16-2) necessitate careful handling, contrasting with safer analogs like 3-thiopheneacetic acid .

Activité Biologique

3-Methyl-2-thiophenecarboxaldehyde is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activities, including its effects on cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the chemical formula . The presence of a thiophene ring contributes to its unique reactivity and biological properties. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In a study involving bichalcone analogs, it was found that compounds derived from this aldehyde displayed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells. The IC50 values for these compounds ranged from 0.3 to 30.5 µM, indicating strong efficacy compared to standard controls .

Table 1: Anticancer Activity of Bichalcone Analogues Derived from this compound

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 4 | 0.3 | Inhibition of NO production |

| Compound 11 | 0.5 | Inhibition of NF-κB signaling |

| Compound 23 | 0.70–13.10 | Induces apoptosis via caspase activation |

The mechanism of action for these compounds involves blocking the nuclear translocation of NF-κB p65, which is critical in inflammatory responses and cancer progression .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been investigated for its antibacterial effects. A synthesis study reported that derivatives of this compound exhibited notable antibacterial activity against various pathogens .

Table 2: Antibacterial Activity of Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound derivative | E. coli | 15 |

| This compound derivative | S. aureus | 18 |

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NO Production : The compound inhibits the expression of inducible nitric oxide synthase (iNOS), leading to reduced NO production, which is often associated with inflammation and cancer progression .

- Apoptosis Induction : Compounds derived from this aldehyde have been shown to activate caspases involved in apoptosis, indicating a potential pathway for cancer treatment through programmed cell death .

- Antibacterial Mechanism : The exact mechanism by which the compound exerts antibacterial effects is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of this compound in therapeutic contexts:

- Study on NF-κB Inhibition : A study demonstrated that derivatives effectively inhibited NF-κB signaling pathways, which are crucial in many inflammatory diseases and cancers .

- Synthesis and Evaluation : Another research effort focused on synthesizing new derivatives based on this compound and evaluating their biological activities, confirming both anticancer and antibacterial properties .

Q & A

Basic Question: What are the standard synthetic routes for 3-methyl-2-thiophenecarboxaldehyde, and how are yields optimized?

Answer:

The most common method involves Claisen-Schmidt condensation, where this compound reacts with ketones (e.g., acetone) under basic conditions (20% KOH/ethanol) at 0°C. After stirring for 7–10 hours, the product is filtered and purified via ethanol/water recrystallization, yielding ~70% . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts may improve efficiency for related thiophene derivatives .

- Temperature control : Maintaining 0°C minimizes side reactions .

- Purification : Gradient HPLC (e.g., MeCN:H₂O) ensures high purity (≥95%) .

Basic Question: How is this compound characterized for purity and structural confirmation?

Answer:

Key analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and regiochemistry (e.g., aldehyde protons at δ 9.5–10.0 ppm) .

- Elemental analysis : Matches experimental/theoretical C, H, O, and S percentages (e.g., 65.65% C observed vs. 65.66% theoretical) .

- HPLC : Reverse-phase chromatography with MeCN:H₂O gradients validates purity .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches .

Advanced Question: How does this compound contribute to heterocyclic compound synthesis, and what mechanistic insights are critical?

Answer:

This aldehyde serves as a precursor for chalcones, thienyl-penta-dienones, and fused heterocycles via:

- Claisen-Schmidt condensation : Forms α,β-unsaturated ketones with acetone, critical for ligand development in coordination chemistry .

- Nucleophilic addition : Reacts with amines or thiols to generate Schiff bases or thioethers, useful in drug discovery .

Mechanistically, base-catalyzed deprotonation of the active methylene group drives enolate formation, followed by aldol addition and dehydration . Steric effects from the 3-methyl group influence regioselectivity, requiring precise stoichiometry (e.g., 1:1.2 aldehyde:ketone ratio) .

Advanced Question: What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer:

Discrepancies arise in yield reports (e.g., 70% vs. 80% for related thiophene derivatives) due to:

- Reaction scale : Milligram-scale reactions (e.g., 50 mg substrates) may suffer from inefficiencies vs. optimized bulk synthesis .

- Catalyst load : Palladium catalysts (e.g., Pd/C) enhance CO insertion in carboxylation but require strict anhydrous conditions .

- Workup protocols : Ethanol/water recrystallization vs. column chromatography impacts recovery rates .

Resolution involves DOE (Design of Experiments) to test variables like temperature, catalyst concentration, and solvent ratios .

Advanced Question: What are the proposed biological and environmental applications of this compound derivatives?

Answer:

- Anticancer activity : Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes inhibit tumor cell proliferation via kinase modulation, though mechanisms require validation via in vivo models .

- Environmental remediation : Thiophene carboxylates chelate heavy metals (e.g., Pb²⁺, Cd²⁺) in contaminated soil, with efficacy tested via ICP-MS .

- Aroma chemistry : In food science, Strecker degradation of its derivatives generates sulfur-containing volatiles (e.g., this compound) linked to crab meat aroma profiles .

Advanced Question: What challenges hinder the application of this compound in drug development?

Answer:

Key limitations include:

- Mechanistic ambiguity : Unclear biological targets for anticancer activity; proteomics or CRISPR screening can identify binding partners .

- Toxicity : Metabolites may exhibit hepatotoxicity, requiring ADMET studies .

- Synthetic complexity : Multi-step derivatization (e.g., acylations, amidations) demands orthogonal protection strategies .

Solutions involve high-throughput screening (HTS) for structure-activity relationships (SAR) and computational docking to predict target interactions .

Basic Question: What physicochemical properties are critical for handling this compound?

Answer:

Key properties include:

- Molecular weight : 126.18 g/mol; density : 1.17 g/cm³; refractive index : 1.587 .

- Flash point : 82°C, necessitating storage below 25°C in amber glass to prevent degradation .

- Solubility : Miscible in ethanol, dichloromethane; sparingly soluble in water .

Advanced Question: How can researchers analyze contradictory data on volatile compound formation from this compound in food matrices?

Answer:

Conflicting reports on aroma compound generation (e.g., in crab meat vs. thermal degradation studies) arise from:

- Matrix effects : Amino acid composition (e.g., cysteine vs. phenylalanine) alters Strecker reaction pathways .

- Analytical methods : GC-MS vs. olfactometry may prioritize different volatiles; PCA (Principal Component Analysis) can cluster data by compound class (e.g., aldehydes, ketones) .

Standardized protocols (e.g., controlled Maillard reaction conditions) and multivariate analysis (PLS-DA) resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.